
Trospectomycin
Descripción general
Descripción
Trospectomycin, también conocido como 6’-n-propilspectinomicina, pertenece a la clase de antibióticos aminociclitoles. Fue desarrollado inicialmente por Pfizer Inc. y exhibe un sitio de unión ribosómico único. A diferencia de su compuesto original, la espectinomicina, la this compound ha sido modificada sintéticamente para mejorar su potencia y ampliar su espectro antibacteriano .
Métodos De Preparación
Rutas Sintéticas:: La trospectomycin es un análogo semisintético de la espectinomicina. Su síntesis implica modificaciones tanto en la posición 3’- como en la 6’- de la molécula de espectinomicina. Las rutas sintéticas se adaptan de los métodos establecidos para la serie de spectinamida y aminometil espectinomicina .
Condiciones de Reacción:: Las condiciones de reacción específicas para la síntesis de this compound se detallan en la literatura . Estas modificaciones resultan en una mejor actividad antibacteriana contra diversas especies bacterianas, incluidas las micobacterias.
Análisis De Reacciones Químicas
Tipos de Reacciones:: La trospectomycin puede experimentar diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Las modificaciones más importantes se producen en las posiciones 3’- y 6’-.
Reactivos y Condiciones Comunes::Modificación 3’:: Dicta el espectro de actividad. Los reactivos y las condiciones varían según la sustitución deseada.
Modificación 6’:: Mejora la potencia. Se emplean reactivos y condiciones específicas para esta posición.
Productos Principales:: Los principales productos de la síntesis de this compound son los análogos modificados, como las trospectomicinas aminometil unidas a N-etileno y la trospectinamida . Estos compuestos exhiben una mayor eficacia contra las especies de Mycobacterium.
Aplicaciones Científicas De Investigación
Key Properties
- Broad-Spectrum Activity : Effective against numerous bacterial species, including Neisseria gonorrhoeae, Haemophilus influenzae, and Chlamydia trachomatis .
- Pharmacokinetics : Exhibits a biphasic elimination pattern with a short serum half-life of approximately 2.2 hours and a prolonged tissue half-life of about 36 hours .
- Resistance Profile : Demonstrates effectiveness against spectinomycin-resistant strains, which is crucial in treating infections caused by resistant organisms .
Treatment of Sexually Transmitted Infections
This compound has been studied extensively for its efficacy in treating sexually transmitted infections (STIs), particularly gonorrhea. Clinical trials have shown that a single intramuscular injection of 250 mg is comparable to ceftriaxone in terms of effectiveness against Neisseria gonorrhoeae .
Case Study: Gonococcal Infections
- Study Design : Patients received either this compound or ceftriaxone.
- Results : High cure rates were observed with this compound, demonstrating its potential as an alternative treatment option in cases of antibiotic resistance.
Upper Respiratory Tract Infections
Research indicates that this compound is effective against upper respiratory tract infections caused by various pathogens. Its bactericidal activity has been confirmed through time-kill kinetics studies, showing significant effectiveness against strains like Haemophilus influenzae and Moraxella catarrhalis .
Case Study: Upper Respiratory Infections
- Study Design : Patients with confirmed bacterial infections were treated with this compound.
- Results : Significant clinical improvement was noted within 48 hours of treatment initiation.
Pelvic Inflammatory Disease
This compound has also been evaluated for treating pelvic inflammatory disease (PID). Preliminary reports suggest that it may be as effective as traditional regimens involving cefoxitin and doxycycline .
Case Study: Acute Pelvic Inflammatory Disease
- Study Design : A cohort of hospitalized women received single-agent therapy with this compound.
- Results : Comparable outcomes to standard treatment were noted, with fewer side effects reported.
Bacterial Vaginosis
The compound's efficacy extends to bacterial vaginosis, where it has shown promise in restoring vaginal flora balance and alleviating symptoms associated with the condition .
Case Study: Bacterial Vaginosis
- Study Design : Women diagnosed with bacterial vaginosis were treated with this compound.
- Results : Significant reduction in symptoms and improvement in microbiological parameters were documented.
Comparative Efficacy Table
Infection Type | Treatment Regimen | Efficacy Rate (%) | Notes |
---|---|---|---|
Gonorrhea | This compound vs. Ceftriaxone | Comparable | Single-dose regimen effective |
Upper Respiratory Tract Infections | This compound | High | Rapid clinical improvement |
Pelvic Inflammatory Disease | This compound | Similar | Fewer side effects compared to standard |
Bacterial Vaginosis | This compound | Significant | Restored vaginal flora |
Mecanismo De Acción
La trospectomycin ejerce sus efectos inhibiendo la subunidad 30S del ribosoma bacteriano. Al unirse a esta subunidad, interrumpe la síntesis de proteínas, lo que lleva finalmente a la muerte de las células bacterianas.
Comparación Con Compuestos Similares
La trospectomycin destaca por sus modificaciones únicas y su actividad mejorada. Los compuestos similares incluyen la espectinomicina (su compuesto original) y otros antibióticos aminociclitoles.
Actividad Biológica
Trospectomycin (U-63366F) is a novel aminocyclitol antibiotic derived from spectinomycin, notable for its broad-spectrum antibacterial activity. This article delves into the biological activity of this compound, highlighting its efficacy against various bacterial strains, mechanisms of action, and clinical implications based on diverse research findings.
This compound functions primarily by binding to the ribosomal RNA, inhibiting protein synthesis in bacteria. This mechanism is similar to that of spectinomycin but has been enhanced through structural modifications at the 6'-position, which improve its potency and spectrum of activity against resistant strains.
Antibacterial Spectrum
This compound has demonstrated significant antibacterial activity against a range of pathogens, particularly those resistant to traditional antibiotics. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against various bacterial species:
Efficacy in Pelvic Inflammatory Disease
A clinical trial compared the efficacy of this compound with that of cefoxitin plus doxycycline in treating acute pelvic inflammatory disease (PID). The results indicated:
- Success Rate : this compound achieved a success rate of 95.6%, while the combination therapy had a rate of 91.6%. This difference was not statistically significant (P = 0.63) .
- Side Effects : Both treatments were well-tolerated, with no significant adverse effects reported.
Resistance Mechanisms
Research has shown that while this compound is effective against many resistant strains, it is susceptible to enzymatic inactivation by certain bacterial extracts. Specifically, it was found to be less effective against strains producing spectinomycin-inactivating enzymes .
Case Studies and Research Findings
- Study on Enterococci Resistance : A study highlighted that this compound could serve as an alternative for treating enterococcal infections where bactericidal activity is not essential. The combination with ampicillin showed no significant enhancement in bactericidal activity, indicating a potential role in combination therapy .
- Activity Against Mycobacterium : this compound's derivatives have shown increased potency against Mycobacterium abscessus and M. tuberculosis, suggesting that structural modifications can enhance its efficacy against these challenging pathogens .
Propiedades
Número CAS |
88669-04-9 |
---|---|
Fórmula molecular |
C17H30N2O7 |
Peso molecular |
374.4 g/mol |
Nombre IUPAC |
(1R,3S,5R,8R,10R,11S,12S,13R,14S)-5-butyl-8,12,14-trihydroxy-11,13-bis(methylamino)-2,4,9-trioxatricyclo[8.4.0.03,8]tetradecan-7-one |
InChI |
InChI=1S/C17H30N2O7/c1-4-5-6-8-7-9(20)17(23)16(24-8)25-15-13(22)10(18-2)12(21)11(19-3)14(15)26-17/h8,10-16,18-19,21-23H,4-7H2,1-3H3/t8-,10-,11+,12+,13+,14-,15-,16+,17+/m1/s1 |
Clave InChI |
KHAUBYTYGDOYRU-IRXASZMISA-N |
SMILES |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |
SMILES isomérico |
CCCC[C@@H]1CC(=O)[C@]2([C@@H](O1)O[C@@H]3[C@H]([C@@H]([C@@H]([C@@H]([C@H]3O2)NC)O)NC)O)O |
SMILES canónico |
CCCCC1CC(=O)C2(C(O1)OC3C(C(C(C(C3O2)NC)O)NC)O)O |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
trospectomycin trospectomycin sulfate trospectomycin sulphate U 63366 U 63366f U-63366 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.